![molecular formula C18H13Cl2NO4 B11159783 N-(3,4-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11159783.png)
N-(3,4-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group and a coumarin-based oxyacetamide moiety. The compound’s design leverages the coumarin scaffold’s π-conjugated system and the dichlorophenyl group’s electron-withdrawing effects, which may influence reactivity, solubility, and target interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 4-methyl-7-hydroxycoumarin.
Formation of Intermediate: The 4-methyl-7-hydroxycoumarin is first converted to its corresponding chloroacetate derivative using chloroacetyl chloride in the presence of a base like pyridine.
Coupling Reaction: The intermediate is then reacted with 3,4-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and biological pathways.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The chromenyl moiety may play a role in binding to the active site of enzymes, while the dichlorophenyl group could enhance the compound’s affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- N-(4-Methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (4da)
The methoxy group at the phenyl para position enhances electron-donating properties compared to the dichlorophenyl group. This substitution increases solubility in polar solvents (e.g., DMF) but may reduce membrane permeability. Biological activity differences are likely due to altered hydrogen-bonding capacity . - Propanil [N-(3,4-Dichlorophenyl)propanamide] A simpler agrochemical analog lacking the coumarin-oxyacetamide chain.
Heterocyclic Modifications
- 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Replacement of the coumarin system with a pyrazolyl ring introduces conformational flexibility and hydrogen-bonding diversity. The pyrazolyl group enables N–H⋯O dimer formation (R₂²(10) motifs), influencing crystal packing and solubility.
- N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide (28)
Substitution with a benzothiazole ring introduces sulfur-based heterocyclic chemistry. The trifluoromethoxy group enhances metabolic stability and lipophilicity, making this compound more suited for antimicrobial or anticancer applications compared to the coumarin-based analog .
Functional Group Additions
- This modification is associated with antimicrobial activity, contrasting with the dichlorophenyl variant’s likely herbicidal or antifungal properties .
- The absence of dichlorophenyl substitution reduces electron-withdrawing effects, altering reactivity .
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Hydrogen Bonding and Crystal Packing : The dichlorophenyl-coumarin acetamide exhibits planar amide groups, enabling N–H⋯O interactions that stabilize crystal lattices. This contrasts with benzothiazole derivatives, where sulfur atoms may participate in weaker van der Waals interactions .
- Coumarin-based analogs, however, are more suited for pharmacological uses due to fluorescence and enhanced target binding .
- Synthetic Flexibility : The coumarin-oxyacetamide scaffold allows modular substitutions (e.g., methoxy, sulfamoyl), enabling tailored physicochemical properties for specific applications .
Properties
Molecular Formula |
C18H13Cl2NO4 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C18H13Cl2NO4/c1-10-6-18(23)25-16-8-12(3-4-13(10)16)24-9-17(22)21-11-2-5-14(19)15(20)7-11/h2-8H,9H2,1H3,(H,21,22) |
InChI Key |
OIBOZLCWGYHODC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.